4-(furan-2-yl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid
Overview
Description
4-(furan-2-yl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[74002,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-yl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the tetrazatricyclic core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. scaling up the laboratory synthesis process with appropriate modifications could be a potential approach for industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-yl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction may produce different hydrogenated derivatives.
Scientific Research Applications
4-(furan-2-yl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(furan-2-yl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0 trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
- 2,8-Dichlordibenzofuran
- 2-Bromodibenzofuran
Uniqueness
4-(furan-2-yl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid is unique due to its specific tricyclic structure and the presence of both furan and tetrazatricyclic moieties. This combination of structural features imparts distinct chemical and biological properties, differentiating it from similar compounds.
Properties
IUPAC Name |
4-(furan-2-yl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3/c1-8-6-9(2)17-14-13(8)15-18-10(12-4-3-5-23-12)7-11(16(21)22)20(15)19-14/h3-7H,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIRIJBICRAZET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C4=CC=CO4)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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